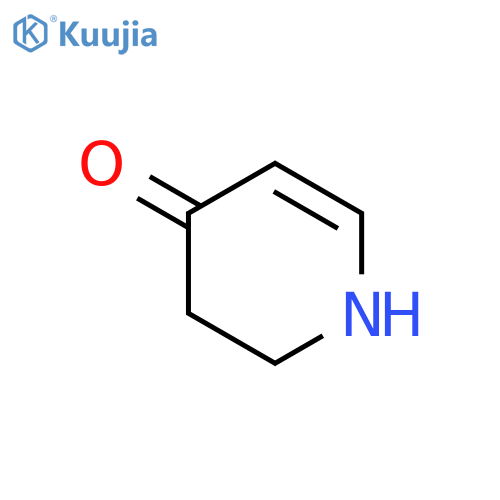Cas no 24681-60-5 (1,2,3,4-Tetrahydropyridin-4-one)

24681-60-5 structure
商品名:1,2,3,4-Tetrahydropyridin-4-one
1,2,3,4-Tetrahydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyridinone, 2,3-dihydro-
- 2,3-dihydro-1H-pyridin-4-one
- 2,3-Dihydropyridin-4(1h)-One
- 1,2,3,4-tetrahydro-4-oxopyridine
- CS-0227023
- EN300-302203
- G76067
- 2,3-dihydro-4-pyridone
- 2,3-dihydro-4-pyridinone
- A934764
- DTXSID60481210
- PLYNVXKJUKCUOF-UHFFFAOYSA-N
- SB52276
- AKOS006352059
- 1,2,3,4-tetrahydropyridin-4-one
- 24681-60-5
- 1,2,3,4-Tetrahydropyridin-4-one
-
- MDL: MFCD08437473
- インチ: InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2
- InChIKey: PLYNVXKJUKCUOF-UHFFFAOYSA-N
- ほほえんだ: C1CNC=CC1=O
計算された属性
- せいみつぶんしりょう: 97.05281
- どういたいしつりょう: 97.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
1,2,3,4-Tetrahydropyridin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-302203-0.1g |
1,2,3,4-tetrahydropyridin-4-one |
24681-60-5 | 95% | 0.1g |
$416.0 | 2023-09-06 | |
| Enamine | EN300-302203-1.0g |
1,2,3,4-tetrahydropyridin-4-one |
24681-60-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-302203-2.5g |
1,2,3,4-tetrahydropyridin-4-one |
24681-60-5 | 95% | 2.5g |
$2351.0 | 2023-09-06 | |
| Enamine | EN300-302203-5.0g |
1,2,3,4-tetrahydropyridin-4-one |
24681-60-5 | 95% | 5.0g |
$3479.0 | 2023-02-25 | |
| TRC | T014534-25mg |
1,2,3,4-Tetrahydropyridin-4-one |
24681-60-5 | 25mg |
800.00 | 2021-07-18 | ||
| Enamine | EN300-302203-10.0g |
1,2,3,4-tetrahydropyridin-4-one |
24681-60-5 | 95% | 10.0g |
$5159.0 | 2023-02-25 | |
| A2B Chem LLC | AB25520-5g |
2,3-Dihydropyridin-4(1H)-one |
24681-60-5 | 95% | 5g |
$3698.00 | 2024-04-20 | |
| Ambeed | A749803-100mg |
2,3-Dihydropyridin-4(1H)-one |
24681-60-5 | 95% | 100mg |
$385.0 | 2024-07-28 | |
| A2B Chem LLC | AB25520-50mg |
2,3-Dihydropyridin-4(1H)-one |
24681-60-5 | 95% | 50mg |
$328.00 | 2024-04-20 | |
| A2B Chem LLC | AB25520-250mg |
2,3-Dihydropyridin-4(1H)-one |
24681-60-5 | 95% | 250mg |
$661.00 | 2024-04-20 |
1,2,3,4-Tetrahydropyridin-4-one 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
24681-60-5 (1,2,3,4-Tetrahydropyridin-4-one) 関連製品
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 157047-98-8(Benzomalvin C)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24681-60-5)1,2,3,4-Tetrahydropyridin-4-one

清らかである:99%/99%
はかる:250mg/100mg
価格 ($):567.0/346.0